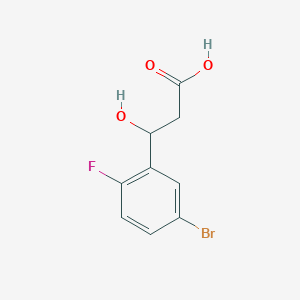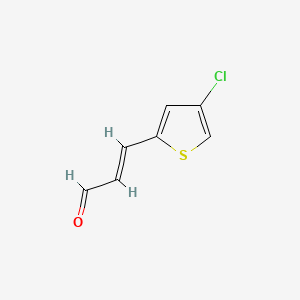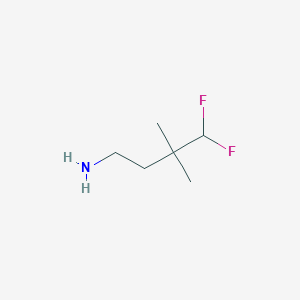
4,4-Difluoro-3,3-dimethylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylbutan-1-amine typically involves the introduction of fluorine atoms into a butane derivative. One common method is the fluorination of 3,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions: 4,4-Difluoro-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted compounds.
科学研究应用
4,4-Difluoro-3,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4,4,4-Trifluoro-3,3-dimethylbutan-1-amine: Similar structure but with an additional fluorine atom.
3,3-Dimethylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 4,4-Difluoro-3,3-dimethylbutan-1-amine is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H13F2N |
|---|---|
分子量 |
137.17 g/mol |
IUPAC 名称 |
4,4-difluoro-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(2,3-4-9)5(7)8/h5H,3-4,9H2,1-2H3 |
InChI 键 |
UROAXOUNEORVMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




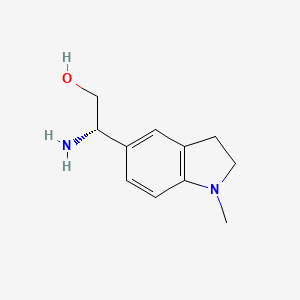
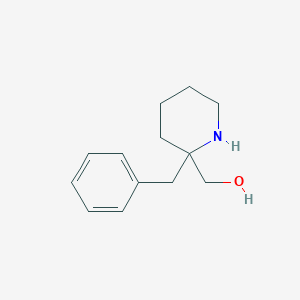
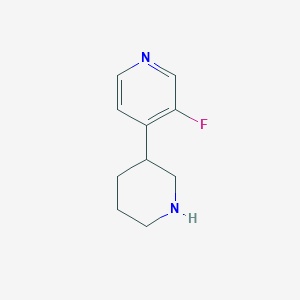
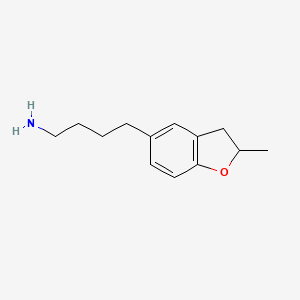

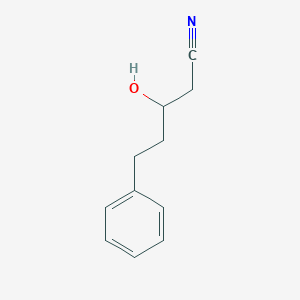

aminedihydrochloride](/img/structure/B13609549.png)
